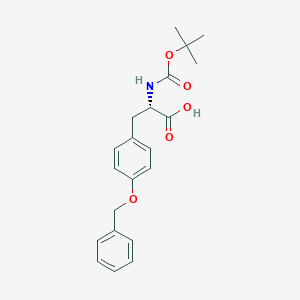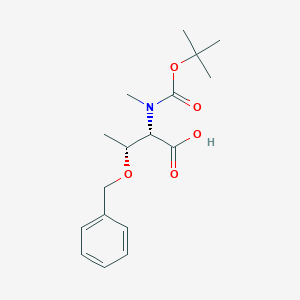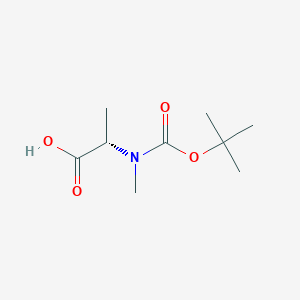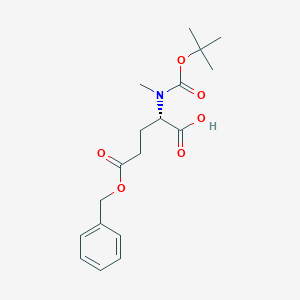
Boc-Trp-ONp
Übersicht
Beschreibung
Boc-Trp-ONp, also known as tert-butoxycarbonyl-tryptophan-p-nitrophenyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis and serves as a protected form of tryptophan, where the amino group is protected by the tert-butoxycarbonyl group, and the carboxyl group is activated as a p-nitrophenyl ester. This compound is valuable in organic synthesis, particularly in the field of peptide chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-ONp typically involves the protection of the amino group of tryptophan with the tert-butoxycarbonyl group, followed by the activation of the carboxyl group as a p-nitrophenyl ester. The process can be summarized in the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Activation of the Carboxyl Group: The carboxyl group of the protected tryptophan is then activated by reacting it with p-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Trp-ONp undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Peptide Bond Formation: The activated carboxyl group (p-nitrophenyl ester) readily reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.
Peptide Bond Formation: Dicyclohexylcarbodiimide as a coupling reagent in dichloromethane.
Major Products Formed
Deprotection: Tryptophan with a free amino group.
Peptide Bond Formation: Peptides with tryptophan residues incorporated into the sequence.
Wissenschaftliche Forschungsanwendungen
Boc-Trp-ONp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of tryptophan residues in a protected form.
Drug Development: This compound is used in the development of peptide-based drugs, where the protected tryptophan can be selectively incorporated into therapeutic peptides.
Wirkmechanismus
The mechanism of action of Boc-Trp-ONp primarily involves its role as a protected amino acid derivative in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, while the p-nitrophenyl ester activates the carboxyl group for efficient peptide bond formation. This dual functionality allows for the selective incorporation of tryptophan into peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Trp-ONp: Fluorenylmethyloxycarbonyl-tryptophan-p-nitrophenyl ester, another protected form of tryptophan used in peptide synthesis.
Cbz-Trp-ONp: Carbobenzyloxy-tryptophan-p-nitrophenyl ester, an alternative protecting group for tryptophan.
Uniqueness
Boc-Trp-ONp is unique due to its combination of the tert-butoxycarbonyl protecting group and the p-nitrophenyl ester activating group. This combination provides both stability and reactivity, making it a versatile reagent in peptide synthesis and bioconjugation .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-22(2,3)31-21(27)24-19(12-14-13-23-18-7-5-4-6-17(14)18)20(26)30-16-10-8-15(9-11-16)25(28)29/h4-11,13,19,23H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKMKBNHAFRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934301 | |
| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15160-31-3 | |
| Record name | 4-Nitrophenyl N-((tert-butoxy)carbonyl)-L-tryptophanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015160313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















